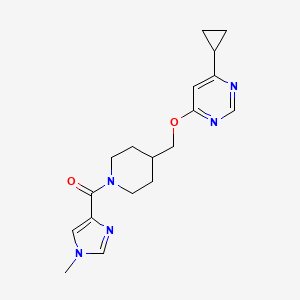

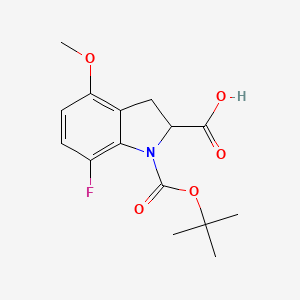

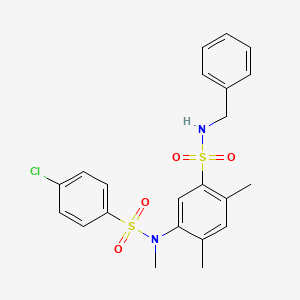

![molecular formula C15H22N2O5 B2496165 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate CAS No. 2059937-32-3](/img/structure/B2496165.png)

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For example, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds characterized by FTIR, 1H, and 13C NMR spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021). Such methods can be adapted for synthesizing Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate, emphasizing the role of tert-butyl groups in stabilizing the intermediate compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through X-ray crystallographic analysis and Density Functional Theory (DFT). For example, the crystal and molecular structure of certain Schiff base compounds is characterized by intramolecular hydrogen bonds, which stabilize the molecular structure (Çolak, Karayel, Buldurun, & Turan, 2021). This analysis provides insights into how this compound's structure could be stabilized by similar intramolecular interactions.

Chemical Reactions and Properties

Compounds with similar structural features exhibit a range of chemical reactions. The presence of tert-butoxy groups can influence the reactivity of such molecules, leading to a variety of chemical transformations. For instance, the synthesis and transformations involving ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate highlight the versatility of tert-butoxy groups in facilitating esterification, thioesterification, and amidation reactions (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013). Such reactions could be applicable to this compound, demonstrating its potential for further chemical modifications.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, studies on the crystal and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide valuable information about the impact of tert-butyl groups on the physical properties of such molecules (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). This information can be extrapolated to predict the physical properties of this compound.

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and stability under various conditions, are key to understanding the applications of this compound. Research on similar compounds, such as ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate, illustrates the intricate balance between steric hindrance and electronic effects in determining their chemical behavior (Soengas, Valencia, Estévez, & Estévez, 2008). These insights are critical for exploring the chemical properties of this compound.

Applications De Recherche Scientifique

Synthesis and Chemical Analysis

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it serves as a precursor in the synthesis of dabigatran etexilate, a notable anticoagulant medication. The compound's structure, characterized by dihedral angles formed by benzene and pyridine rings, suggests its versatility in forming stable complexes with various molecules. This adaptability is instrumental in developing new pharmaceuticals and exploring chemical reactivity under different conditions (Hong-qiang Liu et al., 2012).

Pharmaceutical Synthesis

In pharmaceutical research, this compound is utilized in the synthesis of orthogonally protected amino acids, which are key intermediates in developing peptide-based drugs. The synthesis process highlights the compound's role in generating asymmetric carbon atoms, a fundamental step in producing enantiomerically pure substances. These substances are crucial for the design of drugs with targeted actions and reduced side effects (Z. Czajgucki et al., 2003).

Propriétés

IUPAC Name |

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-6-8-16-9-7-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTAFCQKHIGHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=NC=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

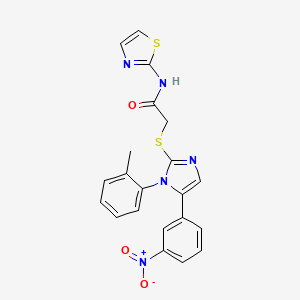

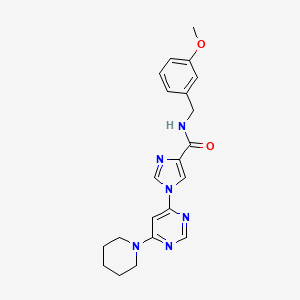

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)

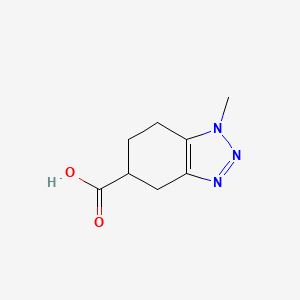

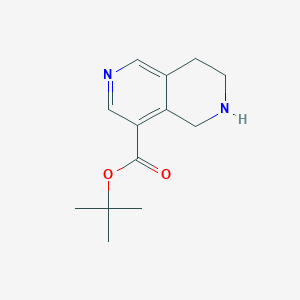

![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)

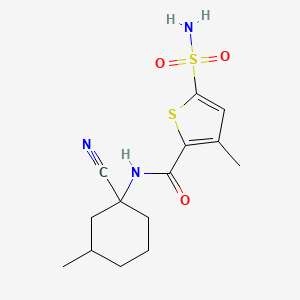

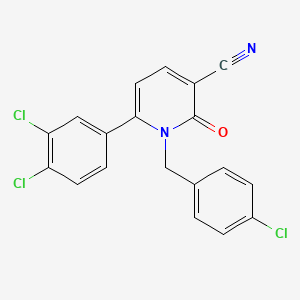

![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)

![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)